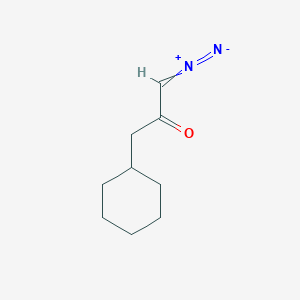

Cyclohexylmethyl diazomethyl ketone

Cat. No. B8289730

M. Wt: 166.22 g/mol

InChI Key: XSQMRVVOOYLFIW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04161476

Procedure details

A solution of 19.8 g of cyclohexylacetyl chloride (b.p. 98°-100°/23 mm Hg) in 150 ml of dry ether is slowly added at 0°-5° with cooling in an ice-water bath to a vigorously stirred solution of 11 g of diazomethane in 500 ml of ether. The excess diazomethane and ether is distilled off under reduced pressure and cyclohexylmethyl diazomethyl ketone is obtained as residue; infra-red absorption spectrum (in methylene chloride): characteristic bands at 3.45μ, 3.52μ, 4.75μ and 6.12μ; the product is processed without any further purification. A solution of 20 g of cyclohexalmethyl diazomethyl ketone in 100 ml of ether is added in one portion, with stirring, to a solution of 32 g of triphenylphosphine in 450 ml of ether. After stirring for 30 minutes at room temperature, the solvent is evaporated under reduced pressure. The 1-cyclohexyl-3-(triphenylphosphoranylidene-hydrazono)-acetone obtainable as oily residue crystallises in the cold from ether; m.p. 58°-62°; ultra-violet absorption spectrum: λmax 314 mμ, 262-275 mμ and 223 mμ (in ethanol and in potassium hydroxide/ethanol), and λmax 257-275 mμ and 230 mμ (in hydrogen chloride/ethanol); infra-red absorption spectrum (in methylene chloride): characteristic bands at 3.43μ, 3.56μ, 4.76μ, 6.15μ and 6.67μ.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([CH2:7][C:8](Cl)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:11](=[CH2:13])=[N-:12]>CCOCC>[N+:11](=[CH:13][C:8]([CH2:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9])=[N-:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)CC(=O)Cl

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=[N-])=C

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The excess diazomethane and ether is distilled off under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=[N-])=CC(=O)CC1CCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |